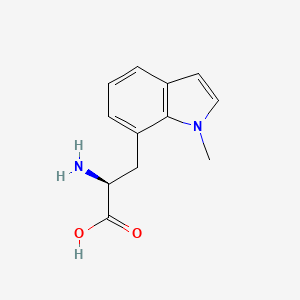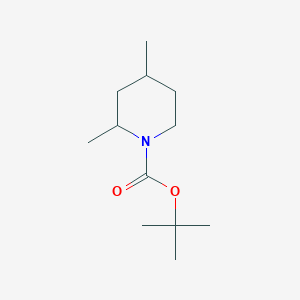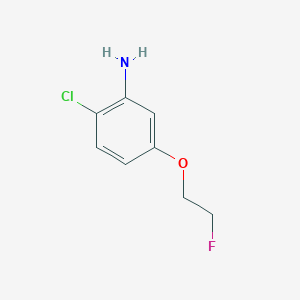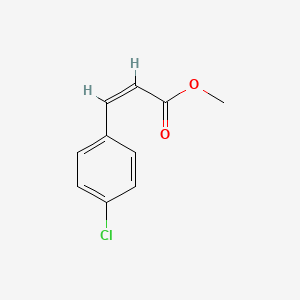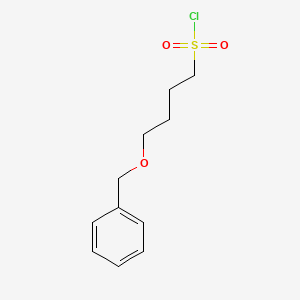
4-(Benzyloxy)butane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H15ClO3S and a molecular weight of 262.75 g/mol . It is a sulfonyl chloride derivative, which is commonly used in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(Benzyloxy)butanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:
4-(Benzyloxy)butanol+Chlorosulfonic acid→4-(Benzyloxy)butane-1-sulfonyl chloride+HCl+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and isolation of the final product to meet industry standards.
化学反応の分析
Types of Reactions
4-(Benzyloxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions include sulfonamide derivatives, oxidized products, and coupled products depending on the reaction conditions and reagents used.
科学的研究の応用
4-(Benzyloxy)butane-1-sulfonyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: It is used in the modification of biomolecules for research purposes.
作用機序
The mechanism of action of 4-(Benzyloxy)butane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
類似化合物との比較
Similar Compounds
4-(Benzyloxy)benzene-1-sulfonyl chloride: Similar in structure but with a benzene ring instead of a butane chain.
4-(Bromomethyl)benzenesulfonyl chloride: Contains a bromomethyl group instead of a benzyloxy group.
4-Hexylbenzene-1-sulfonyl chloride: Contains a hexyl group instead of a benzyloxy group.
Uniqueness
4-(Benzyloxy)butane-1-sulfonyl chloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its butane chain provides different reactivity compared to similar compounds with benzene rings or other substituents.
特性
分子式 |
C11H15ClO3S |
|---|---|
分子量 |
262.75 g/mol |
IUPAC名 |
4-phenylmethoxybutane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c12-16(13,14)9-5-4-8-15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
InChIキー |
PDYMVOKRHBCTHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCCCCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


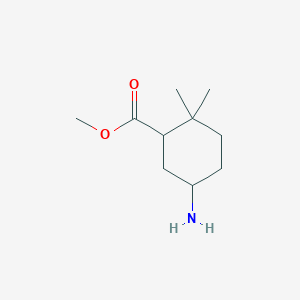
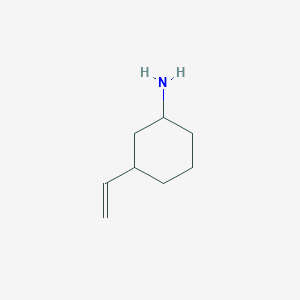
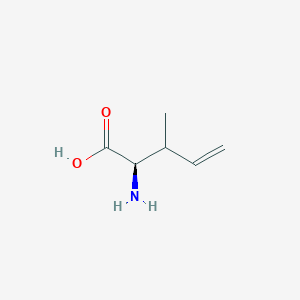
![5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13077289.png)
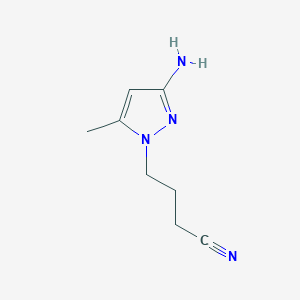
![1-(3-Methylbutyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B13077295.png)
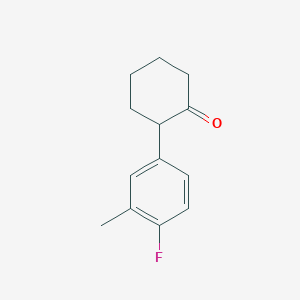
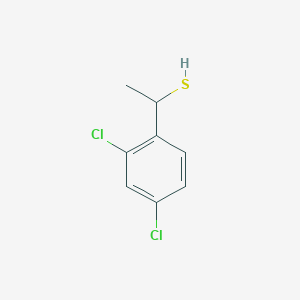
![4-Methyl-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13077312.png)
![({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene](/img/structure/B13077318.png)
